Sodium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate is a chemical compound characterized by its unique structure and properties. It is classified as a sulfonate, which is a type of salt or ester of sulfonic acid. This compound has gained attention in various scientific fields due to its potential applications in chemical synthesis and biological research.
Sodium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate falls under the category of organic compounds, specifically within the subcategory of phenolic compounds due to the presence of the phenoxy group. Its sulfonate group classifies it further as a sulfonic acid derivative, which enhances its solubility in water and makes it useful in various applications.
The synthesis of sodium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate typically involves several steps that include the formation of the benzoyl and hydroxyphenyl groups followed by sulfonation. A common method includes:
The reaction conditions must be carefully controlled to ensure high yields and purity. Factors such as temperature, reaction time, and concentrations of reactants play critical roles in the synthesis process.
The structure of sodium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate features a propanesulfonate backbone with a benzoyl group attached to a hydroxyphenyl moiety. The molecular structure can be represented as follows:
The InChI key for this compound is provided for structural identification purposes: InChI=1S/C16H16O6S.Na/c1-10(18)14-11-5-6-12(19)15(14)20-16(21)22;h5-6,10,19H,1-4H2,(H,21,22);/q;+1. This allows for easy retrieval from chemical databases.
Sodium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate can participate in several chemical reactions due to its functional groups:
Common reagents used in these reactions include:
The mechanism of action for sodium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate primarily involves its interaction with biological molecules. The hydroxyphenyl moiety can participate in hydrogen bonding with proteins or nucleic acids, influencing their structure and function.
Studies have shown that compounds with similar structures exhibit anti-inflammatory and antioxidant activities, suggesting potential therapeutic uses .
| Property | Value |
|---|---|
| Melting Point | Not specified |
| pH | Neutral (in solution) |
| Stability | Stable under normal conditions |
These properties make sodium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate suitable for various applications in both laboratory and industrial settings.
Sodium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate has several applications:
This compound represents an important area of study within organic chemistry and materials science, offering insights into new applications and methodologies in chemical synthesis and biological research.
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 463-82-1